Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes a difluorophenyl group, an oxirane ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2,6-difluorobenzaldehyde with methyl 3-methyloxirane-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Similar in structure but contains a diazenyl group.
3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one: Contains a quinazoline moiety instead of an oxirane ring.
Uniqueness
Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate is unique due to its oxirane ring, which imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the difluorophenyl group also enhances its chemical stability and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H10F2O3 |
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Molecular Weight |
228.19 g/mol |
IUPAC Name |
methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H10F2O3/c1-11(9(16-11)10(14)15-2)8-6(12)4-3-5-7(8)13/h3-5,9H,1-2H3 |
InChI Key |
XAGVAZGFFZYYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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